

An In-depth Technical Guide to 3-Bromo-2-chlorophenylacetic Acid

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Compound of Interest

Compound Name: *3-Bromo-2-chlorophenylacetic acid*

Cat. No.: *B1291921*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthesis of **3-Bromo-2-chlorophenylacetic acid** (CAS No. 1261438-67-8). Due to the limited availability of direct experimental data for this specific isomer, this document presents a putative synthesis pathway with detailed experimental protocols derived from established methodologies for analogous compounds. Furthermore, predicted spectroscopic data are provided to aid in the characterization of this molecule. A discussion on the potential biological activities of halogenated phenylacetic acids is also included to guide future research and development efforts.

Introduction

3-Bromo-2-chlorophenylacetic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with bromine, chlorine, and a carboxymethyl group, makes it a potential building block in medicinal chemistry and materials science. Halogenated organic compounds often exhibit unique biological activities, and the phenylacetic acid scaffold is a known pharmacophore. This guide aims to consolidate the available information and provide a detailed technical resource for researchers working with or considering the use of this compound.

Molecular Structure and Properties

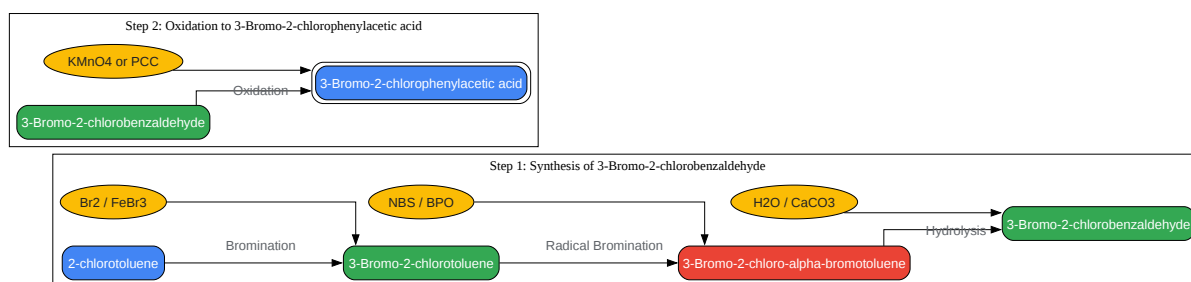
The molecular structure of **3-Bromo-2-chlorophenylacetic acid** consists of a benzene ring substituted at the 2-position with a chlorine atom, at the 3-position with a bromine atom, and at the 1-position with a carboxymethyl group (-CH₂COOH).

Table 1: Physicochemical Properties of **3-Bromo-2-chlorophenylacetic acid**

Property	Value	Reference
CAS Number	1261438-67-8	[1]
Molecular Formula	C ₈ H ₆ BrClO ₂	[1]
Molecular Weight	249.49 g/mol	[1]
SMILES	<chem>O=C(O)CC1=CC=CC(Br)=C1Cl</chem>	[1]
MDL Number	MFCD18390581	[1]

Proposed Synthesis Pathway

A direct, detailed experimental protocol for the synthesis of **3-Bromo-2-chlorophenylacetic acid** is not readily available in the published literature. Therefore, a plausible multi-step synthesis is proposed based on well-established organic chemistry transformations. The proposed pathway involves the synthesis of the key intermediate, 3-bromo-2-chlorobenzaldehyde, followed by its oxidation to the final carboxylic acid.



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Figure 1: Proposed synthetic workflow for **3-Bromo-2-chlorophenylacetic acid**.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-chlorobenzaldehyde

This step can be achieved through a two-step process starting from 2-chlorotoluene: bromination of the aromatic ring followed by oxidation of the methyl group.

- Protocol 1.1: Bromination of 2-chlorotoluene
 - To a solution of 2-chlorotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron(III) bromide (FeBr_3).
 - Slowly add a stoichiometric amount of bromine (Br_2) to the reaction mixture at room temperature while stirring. The reaction is exothermic and should be cooled if necessary.

- Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Purify the product, 3-bromo-2-chlorotoluene, by distillation under reduced pressure.
- Protocol 1.2: Oxidation of 3-Bromo-2-chlorotoluene to 3-Bromo-2-chlorobenzaldehyde
 - The benzylic oxidation of 3-bromo-2-chlorotoluene can be performed. One common method is radical bromination followed by hydrolysis.
 - Dissolve 3-bromo-2-chlorotoluene in a non-polar solvent like carbon tetrachloride.
 - Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).
 - Reflux the mixture with irradiation from a sunlamp or a UV lamp until the reaction is complete (monitored by TLC or GC).
 - Cool the reaction mixture, filter off the succinimide, and evaporate the solvent.
 - The resulting crude 3-bromo-2-chloro- α -bromotoluene is then hydrolyzed to the aldehyde. This can be achieved by heating with water and a mild base like calcium carbonate to neutralize the HBr formed.
 - Extract the product with a suitable organic solvent, dry the organic layer, and purify the 3-bromo-2-chlorobenzaldehyde by column chromatography or distillation.^[2]

Step 2: Oxidation of 3-Bromo-2-chlorobenzaldehyde to **3-Bromo-2-chlorophenylacetic acid**

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.^{[3][4]}

- Protocol 2.1: Oxidation using Potassium Permanganate (KMnO₄)

- Dissolve 3-bromo-2-chlorobenzaldehyde in a mixture of acetone and water.
- Slowly add a solution of potassium permanganate in water to the stirred solution at a controlled temperature (e.g., 0-10 °C).
- After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.
- Filter the manganese dioxide precipitate and wash it with hot water.
- Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
- Protocol 2.2: Oxidation using Pyridinium Chlorochromate (PCC)
 - Dissolve 3-bromo-2-chlorobenzaldehyde in a suitable solvent like acetonitrile.
 - Add a catalytic amount of pyridinium chlorochromate (PCC) (e.g., 2 mol%).
 - Add periodic acid (H_5IO_6) as the co-oxidant.
 - Stir the reaction at room temperature and monitor its progress by TLC.
 - Upon completion, quench the reaction and work up by extracting the product into an organic solvent.
 - Wash the organic layer, dry it, and evaporate the solvent to obtain the crude product. Purify by recrystallization.

Spectroscopic Data (Predicted)

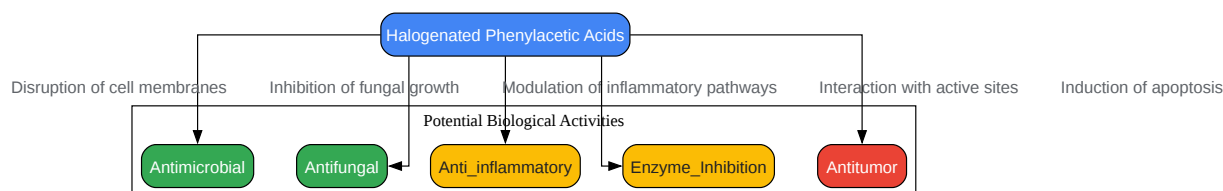
Due to the absence of published experimental spectra for **3-Bromo-2-chlorophenylacetic acid**, the following data are predicted based on the analysis of structurally similar compounds such as 3-chlorophenylacetic acid and 3-bromophenylacetic acid.^{[5][6]}

Table 2: Predicted Spectroscopic Data for **3-Bromo-2-chlorophenylacetic acid**

Technique	Predicted Features
^1H NMR	<ul style="list-style-type: none">- Aromatic protons (3H): Multiplets in the range of δ 7.0-7.6 ppm. The substitution pattern will lead to a complex splitting pattern.- Methylene protons ($-\text{CH}_2-$): A singlet around δ 3.6-3.8 ppm.- Carboxylic acid proton ($-\text{COOH}$): A broad singlet at $\delta > 10$ ppm.
^{13}C NMR	<ul style="list-style-type: none">- Carbonyl carbon ($-\text{C}=\text{O}$): A signal around δ 175-180 ppm.- Aromatic carbons (6C): Signals in the range of δ 125-140 ppm. The carbons attached to the halogens will be deshielded.- Methylene carbon ($-\text{CH}_2-$): A signal around δ 40-45 ppm.
IR (Infrared) Spectroscopy	<ul style="list-style-type: none">- O-H stretch (carboxylic acid): A broad band from 2500-3300 cm^{-1}.- C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm^{-1}.- C-O stretch: A band around 1210-1320 cm^{-1}.- C-H stretch (aromatic): Bands above 3000 cm^{-1}.- C=C stretch (aromatic): Bands in the 1450-1600 cm^{-1} region.- C-Cl and C-Br stretches: In the fingerprint region below 1000 cm^{-1}.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular ion peak (M^+) with a characteristic isotopic pattern for one bromine and one chlorine atom.- Fragments corresponding to the loss of $-\text{COOH}$, $-\text{CH}_2\text{COOH}$, Br, and Cl.

Potential Biological Activities

While no specific biological activities have been reported for **3-Bromo-2-chlorophenylacetic acid**, the broader class of halogenated aromatic compounds and phenylacetic acids are known to possess a range of biological effects.^{[7][8][9]}



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Figure 2: Potential biological activities of halogenated phenylacetic acids.

The presence of halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn can affect its biological activity. Research on various halogenated compounds has demonstrated activities including:

- Antimicrobial and Antifungal Activity: Halogenation can enhance the antimicrobial and antifungal properties of organic molecules.[7][9]
- Anti-inflammatory Activity: Some phenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).
- Enzyme Inhibition: The specific substitution pattern may allow for targeted inhibition of certain enzymes.
- Antitumor Activity: Many halogenated compounds have been investigated for their potential as anticancer agents.[8]

Further research is required to determine the specific biological profile of **3-Bromo-2-chlorophenylacetic acid**.

Conclusion

3-Bromo-2-chlorophenylacetic acid is a chemical compound with potential for applications in various fields of chemical and pharmaceutical research. This technical guide has provided a

comprehensive, albeit partially predictive, overview of its molecular structure, properties, and a plausible synthetic route. The detailed experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers aiming to synthesize and characterize this molecule. The exploration of potential biological activities based on its structural class opens avenues for future investigations into its therapeutic potential. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.

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